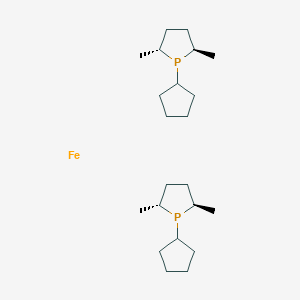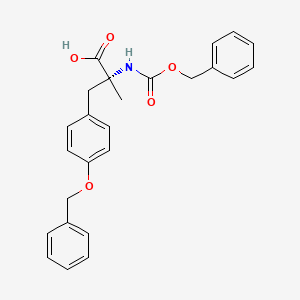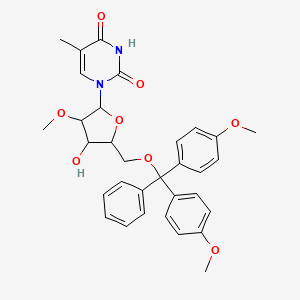
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is a complex organophosphorus compound that has garnered interest in various fields of chemistry and industry This compound features a cyclopentyl group and two methyl groups attached to a phospholane ring, coordinated with an iron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron typically involves the reaction of cyclopentyl and dimethylphospholane precursors with an iron source under controlled conditions. One common method includes the use of a Grignard reagent to introduce the cyclopentyl group, followed by the addition of dimethylphospholane. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable for studying catalytic cycles and reaction mechanisms.
Biology
The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules. Its unique structure allows for interactions with biological macromolecules, providing insights into enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism by which (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron exerts its effects involves coordination with metal centers and participation in catalytic cycles. The compound can act as a ligand, stabilizing transition states and facilitating electron transfer processes. Its molecular targets include transition metal complexes and enzymes, where it can modulate their activity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-dimethylphospholane: Lacks the cyclopentyl group and iron coordination, resulting in different reactivity and applications.
(2R,5R)-1,6-diphenylhexane-2,5-diamine: Features a different backbone and functional groups, leading to distinct chemical properties.
1,2-bis((2R,5R)-2,5-diethylphospholano)benzene: Contains a benzene ring and ethyl groups, offering different coordination and catalytic properties
Uniqueness
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is unique due to its specific combination of a cyclopentyl group, dimethylphospholane ring, and iron coordination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C22H42FeP2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron |
InChI |
InChI=1S/2C11H21P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*9-11H,3-8H2,1-2H3;/t2*9-,10-;/m11./s1 |
Clave InChI |
HMCOBQFHUYMJEN-ZPUHPSAWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe] |
SMILES canónico |
CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387350.png)
![7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13387357.png)
![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)

![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)

![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
